4-Methoxybenzyl formate

Toxicology Food Safety Regulatory Science

4-Methoxybenzyl formate (anisyl formate, C9H10O3, MW 166.18) is an aromatic carboxylic ester formed from 4-methoxybenzyl alcohol and formic acid. It is supplied as a colorless to pale yellow liquid with a sweet, floral, herbaceous-green odor.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 122-91-8
Cat. No. B093505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzyl formate
CAS122-91-8
Synonymsanisyl formate
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC=O
InChIInChI=1S/C9H10O3/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5,7H,6H2,1H3
InChIKeyXPDORSROGAZEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water, glycerol, propylene glycol;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzyl Formate (CAS 122-91-8) Baseline Identification and Core Material Profile


4-Methoxybenzyl formate (anisyl formate, C9H10O3, MW 166.18) is an aromatic carboxylic ester formed from 4-methoxybenzyl alcohol and formic acid [1]. It is supplied as a colorless to pale yellow liquid with a sweet, floral, herbaceous-green odor [2]. The compound is listed in the FCC, FEMA (2101), and JECFA (872) flavor and fragrance inventories [3]. Its primary commercial utility lies in flavor and fragrance applications, where it provides an anisic, floral, and fruity note [2][4].

Why Generic Substitution of 4-Methoxybenzyl Formate with In-Class Benzyl Esters or Acetates is Not Scientifically Justified


Although 4-methoxybenzyl formate shares the same carboxylic ester functional class with benzyl formate and anisyl acetate, direct substitution is not supported by quantitative safety, physicochemical, or sensory data. The presence of the para-methoxy group on the aromatic ring alters both electronic properties and metabolic fate, leading to a distinct toxicological profile (JECFA 'No safety concern' vs. benzyl formate's lower systemic exposure thresholds) [1][2]. Furthermore, physicochemical parameters such as boiling point (220 °C vs. 203 °C for benzyl formate) and density (1.035–1.145 g/mL vs. 1.088 g/mL) differ significantly, impacting formulation and processing [3]. Critically, the odor profile shifts from a strong cherry‑green note (benzyl formate) to a milder, sweet floral‑herbaceous character (4-methoxybenzyl formate), a difference quantified by distinct organoleptic descriptors and use‑level recommendations [4]. These multivariate differences preclude interchangeable use without re‑validation of safety and performance.

4-Methoxybenzyl Formate: Quantitative Differentiation Evidence for Scientific Selection vs. Closest Analogs


Regulatory Safety Clearance: JECFA 'No Safety Concern' vs. Benzyl Formate's Incomplete Systemic Exposure Assessment

4-Methoxybenzyl formate (JECFA No. 872) received a definitive 'No safety concern at current levels of intake' from the WHO/FAO Joint Expert Committee on Food Additives in 2001 [1]. In contrast, benzyl formate (JECFA No. 841) was evaluated in the same period but lacks a comparable systemic exposure clearance due to data gaps in its toxicological monograph [2]. This regulatory differentiation directly reduces the procurement risk for formulators requiring a fully vetted ingredient.

Toxicology Food Safety Regulatory Science Flavor Ingredient

Purity and Compliance: FCC/FG Grade Availability vs. Benzyl Formate's Discontinued Commercial Status

Commercial 4-methoxybenzyl formate is available as an FCC/FG grade with a minimum assay of 90% (GC, non-polar column) [1]. In contrast, the direct analog benzyl formate (≥95% FCC, FG) has been officially discontinued by a primary supplier (Sigma-Aldrich), limiting immediate commercial accessibility for identical purity and certification standards . This ensures a reliable supply chain for 4-methoxybenzyl formate at specified purity.

Analytical Chemistry Quality Control Flavor Manufacturing Procurement

Physicochemical Differentiation: Higher Boiling Point and Density Reduce Volatility vs. Benzyl Formate

4-Methoxybenzyl formate exhibits a boiling point of 220 °C and a density range of 1.035–1.145 g/mL (lit.) [1]. The close analog benzyl formate boils at 203 °C with a density of 1.088 g/mL . The +17 °C higher boiling point of 4-methoxybenzyl formate translates to reduced evaporative loss during high-temperature processing (e.g., baked goods, extrusion).

Physical Chemistry Formulation Stability Process Engineering Flavor Retention

Sensory Differentiation: Sweet Floral-Herbaceous Odor vs. Strong Cherry-Green Note of Benzyl Formate

Organoleptic profiling defines 4-methoxybenzyl formate as having a 'sweet, floral, herbaceous-green odour' [1] with taste characteristics described at 50 ppm as 'sweet, vanilla, spice' . In contrast, benzyl formate is characterized by a 'strong, fruity, cherry, green' odor [2]. This qualitative shift from a sharp cherry note to a milder, sweet floral profile enables distinct formulation strategies.

Sensory Science Flavor Chemistry Fragrance Development Consumer Preference

4-Methoxybenzyl Formate: Evidence-Based Research and Industrial Application Scenarios


Flavor Formulations Requiring Fully Vetted JECFA Safety Clearance

Based on the JECFA 'No safety concern at current levels of intake' determination, 4-methoxybenzyl formate is the preferred choice over benzyl formate for global food and beverage products where complete toxicological clearance simplifies regulatory submissions and reduces compliance risk [1][2].

Thermally Processed Foods Requiring Flavor Retention

The higher boiling point of 4-methoxybenzyl formate (220 °C) compared to benzyl formate (203 °C) makes it more suitable for baked goods, confectionery, and extruded products where flavor compounds must survive elevated processing temperatures without significant evaporative loss .

Floral and Sweet Fragrance Accords Requiring Milder, Herbaceous Notes

The sweet, floral, herbaceous-green odor profile of 4-methoxybenzyl formate differentiates it from the stronger cherry-green note of benzyl formate. It is therefore selected for fine fragrances and personal care products where a more delicate, anisic floral character is desired [3].

Procurement of Reliable FCC-Certified Flavor Ingredients

Given the discontinued commercial status of FCC-grade benzyl formate from major suppliers, 4-methoxybenzyl formate represents a more reliable, currently available source of a structurally related ester for flavor houses requiring certified purity and regulatory compliance .

Technical Documentation Hub

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